2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Description
This compound belongs to the class of bicyclic imides derived from norbornene frameworks. Its structure features a chlorophenyl substituent at the 2-position of the isoindole-dione core, conferring unique electronic and steric properties. The 4,7-ethano bridge imposes rigidity, influencing both synthetic accessibility and biological interactions. The compound has been explored for antimicrobial, anticancer, and enzyme inhibitory activities, with the 2-chlorophenyl group playing a critical role in modulating these effects .
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H14ClNO2/c17-11-3-1-2-4-12(11)18-15(19)13-9-5-6-10(8-7-9)14(13)16(18)20/h1-6,9-10,13-14H,7-8H2 |
InChI Key |
PVEPDUOFGDWXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzylamine with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as toluene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
Antibacterial Activity
Özbek et al. (2017) synthesized derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione with varying aryl-thiazole substituents. The 2-chlorophenyl analog demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL), outperforming the 4-nitrophenyl derivative (MIC: 32 µg/mL) but underperforming relative to the 2-bromophenyl variant (MIC: 8 µg/mL). This suggests halogen electronegativity and steric positioning (ortho vs. para) influence target binding .
Positional Isomerism: Ortho vs. Para Substitution
The 2-chlorophenyl derivative was compared to its 4-chlorophenyl isomer (). In carbonic anhydrase inhibition assays (Kocyigit et al., 2016), the ortho-substituted compound showed a 20% lower inhibition potency (IC₅₀: 1.8 µM) than the para-substituted analog (IC₅₀: 1.5 µM), likely due to steric hindrance impeding enzyme active-site access .
Hybrid Systems: Thiazole vs. Tetrazole Moieties
- Thiazole Derivatives : Derivatives bearing 4-arylthiazole groups (e.g., 4-tolyl) exhibited broad-spectrum antimicrobial activity but lower yields (50–65%) compared to tetrazole hybrids .
- Tetrazole Derivatives : The 2-chlorophenyl-tetrazole hybrid () displayed superior Gram-negative activity (MIC: 4 µg/mL against E. coli), attributed to the tetrazole’s polarity enhancing membrane permeability .
Substituent Electronic Effects
- Electron-Withdrawing Groups (Cl, NO₂): Chloro and nitro groups enhance electrophilicity, improving interactions with nucleophilic enzyme residues. However, nitro derivatives (e.g., Compound 4 in ) showed cytotoxicity in mammalian cells (CC₅₀: 12 µM), limiting therapeutic utility .
- Electron-Donating Groups (Me, iPr) : Methyl and isopropyl substituents () improved solubility (logP: 2.1 vs. 2.8 for chloro analog) but reduced antimicrobial potency, highlighting a trade-off between lipophilicity and target affinity .
Structural and Spectral Comparisons
- NMR Shifts : The 2-chlorophenyl group in caused distinct deshielding in aromatic protons (δ 7.59–7.82 ppm) compared to the 4-chlorophenyl analog (δ 7.38–7.90 ppm), reflecting resonance effects .
- Molecular Weight : The chloro derivative (C₂₀H₂₁ClN₆O₂, MW 412.88) is lighter than bromo (457.33) and nitro (445.43) analogs, impacting pharmacokinetic properties .
Biological Activity
2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name: 2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Molecular Formula: C16H15ClN2O2
- Molecular Weight: 302.75 g/mol
- CAS Number: 133710-62-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antitumor Activity : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : In vitro studies have shown that it possesses antibacterial and antifungal activities. The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with 2-(2-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione resulted in a significant reduction in cell viability. The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic markers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 10.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A series of tests against Staphylococcus aureus and Candida albicans demonstrated that the compound inhibited growth at concentrations as low as 20 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Case Study 3: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells, the compound significantly reduced cell death and preserved mitochondrial function. This suggests its potential for treating neurodegenerative diseases.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce toxicity. Modifications to the chlorophenyl group have been particularly noted for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
